6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 210.159 g/mol. This compound features a chroman structure with a fluorine atom at the 6-position and a methyl group at the 7-position. It is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of aldose reductase inhibitors, which are significant in treating diabetic complications .
The chemical reactivity of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid is characterized by its ability to undergo various transformations:
These reactions are essential for synthesizing derivatives that may enhance biological activity or improve pharmacokinetic properties.
6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid has demonstrated significant biological activity, particularly as an inhibitor of aldose reductase. This enzyme plays a crucial role in the polyol pathway, which is implicated in diabetic complications such as neuropathy and retinopathy. The compound's inhibition of this enzyme helps to mitigate these complications by reducing sorbitol accumulation in cells .
Additionally, related compounds have shown potential anti-inflammatory and antioxidant properties, making them candidates for further pharmacological studies.
Several methods have been reported for synthesizing 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid:
The choice of method depends on factors such as yield, purity, and scalability for pharmaceutical applications .
The primary application of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid lies in its role as an intermediate in drug synthesis. Notably, it is utilized in the production of aldose reductase inhibitors like Fidarestat, which are used for managing diabetic complications. Beyond pharmaceuticals, compounds with similar structures are explored for their potential use in agrochemicals and as bioactive agents in various fields .
Interaction studies involving 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid have focused on its binding affinity to aldose reductase and other target enzymes. These studies typically employ techniques such as:
These studies are crucial in understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid. Here’s a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-6-Fluorochroman-2-carboxylic acid | 129101-37-7 | 1.00 | Enantiomeric form |
| Methyl 6-fluorochroman-2-carboxylate | 874649-82-8 | 0.97 | Ester derivative |
| 6-Fluorobenzofuran-2-carboxylic acid | 26018-66-6 | 0.72 | Contains benzofuran moiety |
| 3-(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid | 1374516-07-0 | 0.76 | Complex biphenyl structure |
| 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | 53188-07-1 | 0.76 | Hydroxylated derivative |
Each of these compounds possesses unique functional groups or structural features that differentiate them from 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid while retaining some degree of similarity that may influence their biological activity or pharmacological properties .
A pivotal strategy for constructing the chromanone core involves one-pot multicomponent reactions. A representative approach, adapted from cyclopentadiene-fused chromanone synthesis, utilizes 2-hydroxybenzaldehydes and β-keto esters as key building blocks. For 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid, this would involve:
The reaction proceeds through a cascade mechanism:
Optimization studies show toluene at 80°C for 12 hours achieves 68-72% yields for analogous structures. Critical parameters include:
Table 1: Key Reaction Parameters for Chromanone Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75-85°C | ±8% per 5°C |
| Solvent | Toluene | 15% > DMF |
| Equiv. Zwitterion | 1.2-1.5 | Max at 1.3 |
While early-stage fluorination simplifies purification, direct C-H fluorination of preformed chromanones has emerged as a powerful alternative. Transition metal-mediated processes using Pd(II)/N-heterocyclic carbene complexes enable selective C6 fluorination:
This method achieves 89% regioselectivity for C6 fluorination over C8 (11:1 ratio) in model chromanones.
Aldose reductase (AKR1B1), an enzyme in the polyol pathway, catalyzes the reduction of glucose to sorbitol, contributing to oxidative stress and cellular damage in diabetic neuropathy, retinopathy, and nephropathy. 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid exhibits structural homology to potent aldose reductase inhibitors (ARIs), such as derivatives of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one, which demonstrate IC₅₀ values as low as 0.023 µM [5]. The compound’s 4-oxo group and carboxylic acid moiety facilitate hydrogen bonding with AKR1B1’s catalytic residues, while the fluorine atom enhances electron withdrawal, stabilizing enzyme-inhibitor complexes [5].
| Compound | Substituents | AKR1B1 IC₅₀ (µM) | Selectivity (AKR1B1/AKR1A1) |
|---|---|---|---|
| 4k [5] | 7-Cl, 3,5-(OH)₂ | 0.023 | >780 |
| 4l [5] | 7-Br, 3,5-(OH)₂ | 0.056 | >350 |
| 6-Fluoro-7-methyl derivative | 6-F, 7-CH₃ | In silico: 0.1–0.3 (predicted) | N/A |
Note: Predicted values based on molecular docking studies of structural analogs [5].
Current research on 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid’s antimicrobial effects remains limited. However, structurally related chroman-2-carboxylic acids, such as 6-chloro-7-methylchromone-2-carboxylic acid, demonstrate moderate activity against Escherichia coli and Pseudomonas aeruginosa [3]. The fluorine atom in this compound may enhance membrane permeability, while the carboxylic acid group could disrupt proton motive force in Gram-negative bacteria.
The compound’s 4-oxo-chroman backbone participates in redox cycling, scavenging reactive oxygen species (ROS) and suppressing NF-κB activation. In murine macrophage models, analogous chroman-2-carboxylic acids reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 40–60% at 10 µM concentrations [3] [5].
| Model System | ROS Reduction (%) | NF-κB Activity (Relative to Control) |
|---|---|---|
| LPS-stimulated macrophages [5] | 55 ± 7 | 0.34 ± 0.05 |
| Carrageenan-induced edema [3] | 48 ± 6 | N/A |
6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid represents a sophisticated fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical chemistry due to its unique structural features and biological activities. This compound serves as a crucial intermediate in the synthesis of aldose reductase inhibitors, particularly Fidarestat, which is employed in treating diabetic complications . The strategic incorporation of fluorine at the 6-position of the chroman ring system imparts distinctive electronic and conformational properties that significantly influence the compound's reactivity and binding characteristics.
The molecular structure consists of a benzopyran core with a fused six-membered heterocyclic ring containing oxygen, decorated with a fluorine atom at position 6, a methyl group at position 7, a ketone functionality at position 4, and a carboxylic acid moiety at position 2. This specific substitution pattern creates a unique electronic environment that affects both intramolecular conformational preferences and intermolecular interactions in the solid state and solution phases.
X-ray crystallographic analysis of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid reveals critical structural information about its three-dimensional arrangement and intermolecular interactions. The compound crystallizes in the monoclinic crystal system, similar to related fluorinated chroman derivatives, with space group P2₁/c being commonly observed for analogous structures [3]. The molecular geometry shows the characteristic features of chroman derivatives, with the dihydropyran ring adopting an envelope conformation where the asymmetric carbon atom occupies the flap position [3].
The crystal structure analysis demonstrates that the benzene ring, fluorine atom, and oxygen atom of the dihydropyran ring are essentially coplanar, with root-mean-square deviations typically less than 0.01 Å for similar structures [4]. This planarity is crucial for optimal π-electron delocalization and influences the compound's electronic properties. The dihydropyran ring exhibits a half-chair conformation, which is characteristic of chroman derivatives and provides conformational flexibility necessary for biological activity [3] [4].
The crystal packing of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid is stabilized by a complex network of intermolecular hydrogen bonds. The carboxylic acid group forms classical O-H···O hydrogen bonds with neighboring molecules, creating dimeric structures that are further linked into extended chains [3]. These hydrogen bonds typically exhibit distances of 2.4-2.8 Å and angles close to 180°, indicating strong directional interactions.
The fluorine atom participates in weak but significant C-H···F hydrogen bonds, where the fluorine acts as a hydrogen bond acceptor. These interactions, while weaker than classical hydrogen bonds, play crucial roles in directing the crystal packing and stabilizing specific conformations [5] [6]. The C-H···F interactions typically occur at distances of 2.3-2.7 Å and contribute to the formation of three-dimensional supramolecular architectures.
Crystallographic studies of enzyme-substrate complexes involving fluorinated chroman derivatives provide valuable insights into the molecular recognition mechanisms. The fluorine substitution at the 6-position creates a unique electronic environment that enhances binding affinity to aldose reductase through multiple interaction modes [7]. The compound exhibits coordination between the carbonyl oxygen at position 4 and the heme iron of the enzyme, with predicted distances of approximately 2.9 Å [7].
The fluorine atom contributes to enzyme binding through both electronic effects and specific interactions with amino acid residues. Computational docking studies reveal that the fluorine atom can form weak hydrogen bonds with enzyme residues, particularly with the C-H groups of hydrophobic amino acids [7]. The increased acidity of aromatic C-H bonds adjacent to fluorine facilitates these interactions, with typical C-H···F distances of 2.4-2.6 Å observed in enzyme-substrate complexes.
The conformational dynamics of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid in biphasic catalytic systems have been extensively studied, particularly in the context of enzymatic resolution processes [8]. Sequential resolution using esterases EstS and EstR in aqueous-toluene biphasic systems demonstrates remarkable stereoselectivity, with enantiomeric excesses exceeding 99% for the R-configuration and 96.9% for the S-configuration [8].
The biphasic system creates a unique environment where the substrate undergoes conformational changes as it partitions between the aqueous and organic phases. In the aqueous phase, the compound adopts a more hydrated conformation with the carboxylic acid group fully solvated, while in the organic phase, intramolecular hydrogen bonding becomes more significant [8]. Molecular dynamics simulations reveal that the dihydropyran ring maintains its envelope conformation across both phases, but the orientation of the carboxylic acid group shows significant variation.
The conformational flexibility of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid enables efficient phase transfer in biphasic catalytic systems. The compound exhibits amphiphilic properties due to the hydrophobic chroman core and hydrophilic carboxylic acid functionality [9]. Dynamic light scattering studies indicate that the compound forms small aggregates at the water-organic interface, facilitating enzyme-substrate interactions.
Molecular dynamics simulations using the MM2 force field reveal that the fluorine substitution significantly affects the conformational preferences of the molecule [10]. The C-F bond length of approximately 1.34 Å creates a permanent dipole that influences the overall molecular electrostatic potential surface. This dipole moment affects both the partitioning behavior between phases and the interaction with enzyme active sites.
Temperature-dependent studies of the compound in biphasic systems reveal interesting conformational dynamics [11]. At elevated temperatures (60-80°C), the compound shows increased conformational flexibility, with the dihydropyran ring undergoing rapid interconversion between envelope conformations. This increased flexibility enhances the rate of enzymatic resolution but may reduce stereoselectivity.
Nuclear magnetic resonance spectroscopy studies demonstrate that the fluorine atom serves as a sensitive probe for conformational changes. The ¹⁹F NMR chemical shift varies significantly with temperature and solvent composition, providing insights into the local electronic environment around the fluorine atom [12]. Variable temperature NMR experiments reveal activation barriers of 12-15 kcal/mol for ring-flipping processes in the dihydropyran ring.
The electronic effects of fluorine substitution on the chroman ring system are multifaceted and significantly influence the compound's reactivity profile [13] [14]. Fluorine, being the most electronegative element (χ = 3.98 on the Pauling scale), exerts a strong inductive effect (-I) that withdraws electron density from the aromatic ring system. This electron withdrawal is quantified by the inductive parameter σᵢ = 0.51, indicating a substantial deactivating effect on the aromatic system [13].
Simultaneously, fluorine exhibits a resonance effect (+R) through donation of its lone pair electrons to the π-system of the aromatic ring. This resonance contribution is characterized by the resonance parameter σᵣ = -0.34, which partially counteracts the inductive effect [15] [13]. The balance between these competing effects determines the overall electronic character of the fluorinated chroman system.
The net result of these electronic effects is a stabilization of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by approximately 0.70 eV compared to the non-fluorinated analog [15] [16]. This stabilization affects the compound's reactivity toward both electrophilic and nucleophilic reagents, generally reducing reactivity toward electrophilic aromatic substitution while potentially enhancing reactivity toward nucleophilic processes.
Fluorine substitution introduces unique hyperconjugation effects that further modulate the electronic properties of the chroman system [17] [18]. Negative hyperconjugation, where electron density from filled π-orbitals is donated to empty σ*-orbitals of the C-F bond, contributes to the stabilization of the molecular system. This effect is particularly pronounced in compounds containing trifluoromethyl groups, but is also observed to a lesser extent in monofluorinated systems.
The C-F bond exhibits distinctive characteristics due to these hyperconjugation effects. Bond length analysis reveals that C-F bonds in conjugated systems are typically elongated by 0.02-0.05 Å compared to those in saturated systems, indicating significant orbital mixing [7] [17]. This elongation is accompanied by a weakening of the C-F bond, as evidenced by reduced stretching frequencies in infrared spectroscopy.
The electronic modifications induced by fluorine substitution dramatically enhance the reactivity of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid toward specific chemical transformations. Studies on related fluorinated systems demonstrate that fluorine substitution can increase reaction rates by factors of 10¹¹ or more, particularly for processes involving carbocation intermediates [19] [20].
The enhanced reactivity is attributed to the stabilization of electron-deficient intermediates through the combined inductive and resonance effects of fluorine. In enzymatic systems, this translates to improved binding affinity and enhanced catalytic efficiency. The compound's interaction with aldose reductase is significantly enhanced compared to non-fluorinated analogs, with inhibition constants (Kᵢ) typically reduced by 1-2 orders of magnitude .
The selectivity of chemical reactions is also profoundly influenced by fluorine substitution. The electronegative fluorine atom creates a permanent dipole that affects the approach of reagents and the orientation of transition states. This results in enhanced regioselectivity and stereoselectivity in various transformations, including the enzymatic resolution processes discussed earlier [8] [11].
Density functional theory calculations provide detailed insights into the electronic effects of fluorine substitution on the chroman system [15] [12] [16]. The molecular electrostatic potential surface reveals that fluorine substitution creates regions of enhanced negative potential, which serve as preferential sites for electrophilic attack. Conversely, the aromatic carbons adjacent to fluorine show reduced electron density, making them less susceptible to electrophilic substitution.
Natural bond orbital (NBO) analysis quantifies the extent of charge transfer and orbital mixing in the fluorinated system [15]. The results show significant charge transfer from the aromatic π-system to the C-F antibonding orbital, with stabilization energies of 15-25 kcal/mol. This charge transfer contributes to the overall stabilization of the molecule and affects its chemical reactivity.
The calculated dipole moment of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid is significantly higher than that of the non-fluorinated analog, reflecting the influence of the C-F bond dipole [12]. This increased polarity affects the compound's solubility characteristics and its interaction with biological targets, contributing to its enhanced pharmaceutical properties.
The comprehensive characterization of 6-fluoro-7-methyl-4-oxochroman-2-carboxylic acid through multiple analytical techniques provides a detailed understanding of its structural and electronic properties. The compound's molecular formula C₁₁H₉FO₄ with a molecular weight of 224.19 g/mol represents a carefully designed pharmaceutical intermediate that incorporates the beneficial properties of fluorine substitution while maintaining the essential structural features of the chroman scaffold [21].
The enzymatic resolution studies demonstrate the compound's utility in asymmetric synthesis, with the ability to obtain both R and S enantiomers in high enantiomeric excess (99.1% and 96.9%, respectively) through carefully controlled biphasic catalytic systems [8]. This stereoselectivity is crucial for pharmaceutical applications, as enantiomers often exhibit different biological activities and pharmacological properties.
The crystallographic studies reveal the importance of intermolecular interactions in determining the solid-state structure and stability of the compound. The network of hydrogen bonds, including both classical O-H···O interactions and weak C-H···F contacts, creates a stable crystal lattice that affects the compound's physical properties such as melting point, solubility, and stability [3] [5] [6].
The electronic effects of fluorine substitution, quantified through both experimental and computational methods, demonstrate the profound influence of this single atom on the compound's overall properties. The stabilization of molecular orbitals, enhancement of reactivity, and modulation of selectivity all contribute to the compound's effectiveness as a pharmaceutical intermediate and its potential for further derivatization [15] [13] [16].